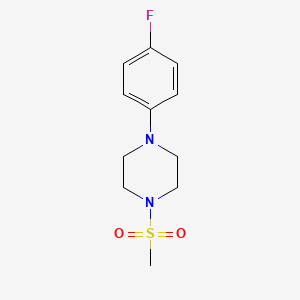

1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine

概要

説明

The compound “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-fluorophenyl” and “methylsulfonyl” groups are likely attached to the nitrogen atoms of the piperazine ring. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine , and methylsulfonyl groups are often used as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would consist of a six-membered piperazine ring with a 4-fluorophenyl group and a methylsulfonyl group attached to the nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on its specific structure. For example, the presence of the fluorine atom in the 4-fluorophenyl group could increase the compound’s lipophilicity and metabolic stability .科学的研究の応用

Analytical Method Development

A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma, showcasing the importance of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives in pharmacological research. The method uses automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, indicating its critical role in the pharmacokinetic studies of new drugs (Kline, Kusma, & Matuszewski, 1999).

Synthesis and Antibacterial Activity

The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including those with the 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine structure, has been explored for their antibacterial activities. These compounds demonstrate significant antibacterial properties, highlighting the potential of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives in developing new antibacterial agents (Wu Qi, 2014).

Drug Synthesis and Isomer Production

The compound's utility in the synthesis of flunarizine, a well-known drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, underscores its role in pharmaceutical manufacturing. It provides insights into the regioselective metal-catalyzed amination processes for producing drugs and their isomers, showcasing the chemical versatility of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).

Radiopharmaceutical Development

The application in the improved synthesis of [18F]GBR-13119, a potential radiotracer for the dopamine uptake system, highlights the compound's role in developing diagnostic tools for neurological disorders. This usage demonstrates the compound's significance in synthesizing radiopharmaceuticals for PET imaging, aiding in the non-invasive study of brain function and pathology (Haka, Kilbourn, Watkins, & Toorongian, 1989).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-fluorophenyl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUGGAGWAUSXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-(methylsulfonyl)piperazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)

![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)